1,1'-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene)
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Overview
Description
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) is an organic compound with the molecular formula C17H18N2O2. It is a derivative of benzene and contains two isocyanate groups, which are highly reactive functional groups. This compound is used in various industrial applications, particularly in the production of polyurethane foams and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) typically involves the reaction of 3-ethyl-5-methylbenzene-1,2-diamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
Step 1: 3-ethyl-5-methylbenzene-1,2-diamine is dissolved in an inert solvent such as dichloromethane.
Step 2: Phosgene is introduced into the reaction mixture at a controlled temperature, usually around 0-5°C.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion of the diamine to the diisocyanate.
Step 4: The product is purified by distillation or recrystallization to obtain pure 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Safety measures are strictly enforced to handle phosgene and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its reactivity with biological molecules.
Medicine: Investigated for its potential use in the development of medical implants and prosthetics.
Industry: Widely used in the production of polyurethane foams, elastomers, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles.
Comparison with Similar Compounds
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) can be compared with other diisocyanates such as:
1,6-Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes with different properties.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
4,4’-Methylenebis(phenyl isocyanate) (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) lies in its specific structure, which imparts distinct properties to the polyurethanes formed from it, such as enhanced flexibility and durability.
Properties
CAS No. |
197441-30-8 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-ethyl-5-[(3-ethyl-4-isocyanato-5-methylphenyl)methyl]-2-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C21H22N2O2/c1-5-18-10-16(7-14(3)20(18)22-12-24)9-17-8-15(4)21(23-13-25)19(6-2)11-17/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
BQAVEAXODNAXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N=C=O)CC)C)N=C=O |
Origin of Product |
United States |
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